In-Depth Technical Guide to Amino-PEG3-C2-acid: A Versatile Linker for Advanced Drug Development
In-Depth Technical Guide to Amino-PEG3-C2-acid: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-acid is a heterobifunctional linker molecule integral to the development of sophisticated bioconjugates, particularly in the fields of targeted cancer therapy and protein degradation. Its structure, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of two different molecules. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing Amino-PEG3-C2-acid in research and drug development. The primary applications for this linker are in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
Core Properties of Amino-PEG3-C2-acid
Amino-PEG3-C2-acid is a versatile chemical tool whose properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid | [1] |
| CAS Number | 784105-33-5 | [1][5][6] |
| Molecular Formula | C9H19NO5 | [1][6] |
| Molecular Weight | 221.25 g/mol | [1][6] |
| Appearance | White to light yellow solid or semi-solid | [1] |
| Purity | Typically ≥97% | [6] |
| Solubility | Soluble in water and most organic solvents | [7] |
| Storage Conditions | Store at -20°C in a dry, dark place. | [1] |
| SMILES | O=C(O)CCOCCOCCOCCN | [1][8] |
| InChI Key | XUQZKSCQPMNDEY-UHFFFAOYSA-N | [1] |
Applications in Drug Development
The bifunctional nature of Amino-PEG3-C2-acid makes it a valuable component in the assembly of complex therapeutic molecules.
Antibody-Drug Conjugates (ADCs)
In ADC development, Amino-PEG3-C2-acid can be used to attach a potent cytotoxic drug to a monoclonal antibody (mAb). The carboxylic acid end of the linker can be conjugated to the amine group of a payload, while the amine end of the linker can be coupled to the antibody, often through a secondary linker that reacts with specific amino acid residues on the mAb. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[3]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Amino-PEG3-C2-acid serves as a linker to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase.[9][10] The length and flexibility of the PEG linker are critical for the proper orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination.
Experimental Protocols
The conjugation of Amino-PEG3-C2-acid involves standard bioconjugation techniques. Below are representative protocols for the reaction of its two functional groups.
Amide Bond Formation via EDC/NHS Coupling (Carboxylic Acid Moiety)
This protocol describes the activation of the carboxylic acid group of Amino-PEG3-C2-acid for reaction with a primary amine-containing molecule (e.g., a drug payload or a protein ligand).
Materials:
-
Amino-PEG3-C2-acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Amino-PEG3-C2-acid in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated Amino-PEG3-C2-acid solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.
-
Reaction with NHS Esters (Amine Moiety)
This protocol describes the reaction of the primary amine group of Amino-PEG3-C2-acid with an NHS ester-activated molecule.
Materials:
-
Amino-PEG3-C2-acid
-
NHS ester-activated molecule of interest
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve Amino-PEG3-C2-acid in the Reaction Buffer.
-
-
Conjugation:
-
Add the dissolved NHS ester solution to the Amino-PEG3-C2-acid solution with gentle stirring.
-
Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as RP-HPLC to isolate the desired product from unreacted starting materials and byproducts.
-
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using Amino-PEG3-C2-acid as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC using Amino-PEG3-C2-acid.
PROTAC Mechanism of Action
The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing targeted protein degradation.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Safety and Handling
Amino-PEG3-C2-acid is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Standard laboratory safety precautions should be observed when handling this compound. This includes wearing protective gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Amino-PEG3-C2-acid is a key enabling technology in the field of bioconjugation and targeted therapeutics. Its well-defined structure, favorable physicochemical properties conferred by the PEG spacer, and dual reactivity make it an invaluable tool for the synthesis of ADCs and PROTACs. The experimental protocols and conceptual workflows provided in this guide offer a foundation for researchers and drug development professionals to effectively incorporate this versatile linker into their advanced therapeutic design and development programs.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Amino-PEG3-C2-acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Amino-PEG3-C2-acid - Immunomart [immunomart.com]
- 5. Amino-PEG3-C2-acid | CAS#:784105-33-5 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
